3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one
Description
Properties
Molecular Formula |
C17H15ClN2O2 |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-2-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C17H15ClN2O2/c1-10(2)16-19-15-9-13(21)7-8-14(15)17(22)20(16)12-5-3-11(18)4-6-12/h3-10,21H,1-2H3 |
InChI Key |
OJVMSICJWQFIOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of Anthranilamide with Carbonyl Derivatives
The quinazolin-4(3H)-one scaffold is typically constructed via condensation of anthranilamide (2-aminobenzamide) with aldehydes or ketones. For 3-(4-chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one, this involves:
-
Step 1 : Reaction of anthranilamide with 4-chlorobenzaldehyde to introduce the 3-(4-chlorophenyl) substituent.
-
Step 2 : Cyclization with isopropyl ketone to install the 2-isopropyl group.
In aqueous medium, GO nanosheets (25 mg) and oxone (307 mg) catalyze this reaction at room temperature, achieving 88–96% yields for analogous 2-alkyl/arylquinazolin-4(3H)-ones. The hydroxy group at position 7 is introduced via in situ oxidation or post-synthetic modification, though specific conditions for this derivative require further elaboration.
Functionalization and Cyclization Strategies
Lewis Acid-Mediated Friedel-Crafts Cyclization
Intramolecular cyclization using Lewis acids (e.g., AlCl₃, FeCl₃) in high-boiling solvents (e.g., diphenyl ether, DMF) enables the formation of the fused quinazolinone ring. For example:
Acid-Catalyzed Annulation
Nitric acid/hydrochloric acid (3:1) under reflux facilitates rapid cyclization (2 minutes) between 2-aminobenzamide and ketones, producing 2,3-dihydroquinazolin-4(1H)-ones in 85–96% yields. For the target compound, substituting the ketone with isopropyl derivatives and optimizing stoichiometry are critical:
| Reactant | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 2-Aminobenzamide | HNO₃/HCl (3:1) | Reflux | 2 min | 88–96 |
| 4-Chlorobenzaldehyde | GO/Oxone | RT | 4 h | 92 |
Optimization of Reaction Conditions
Solvent and Oxidant Screening
The MDPI study highlights the impact of solvent polarity and oxidants on quinazolinone synthesis:
-
Neat Conditions : Provide moderate yields (56%) but require longer reaction times.
-
Acetonitrile with TBHP : Enhances oxidative cyclization, achieving 70% yields for fused-ring derivatives.
For 7-hydroxy functionality, tert-butyl hydroperoxide (TBHP) in acetonitrile at 80°C is optimal, avoiding over-oxidation of sensitive substituents.
Catalytic Efficiency of GO Nanosheets
GO nanosheets act as dual catalysts, accelerating imine formation and cyclization via π-π interactions and acid sites. In the synthesis of 2-isopropylquinazolin-4(3H)-one, GO (25 mg) in water achieves 88% yield at 60°C, demonstrating superior performance to homogeneous catalysts.
Analytical Characterization and Purity Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: : PMID25666693-Compound-140 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and pH, would depend on the desired reaction and the stability of the compound.
Major Products: : The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could result in substituted analogs of the compound.
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications on the quinazolinone scaffold can enhance their selectivity and potency against tumor cells while minimizing toxicity to normal cells .
Antiviral Properties
Recent developments have identified quinazolinone derivatives as promising candidates for antiviral therapies, particularly against SARS-CoV-2. A study highlighted the potential of nonpeptidic, noncovalent inhibitors derived from quinazolin-4-one structures, demonstrating that these compounds can inhibit viral proteases effectively, thus blocking viral replication . The compound may share similar mechanisms due to its structural characteristics.
Anti-inflammatory Effects
Quinazolinones have also been investigated for their anti-inflammatory properties. In vitro studies suggest that derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The hydroxyl group at position 7 may enhance the compound's ability to interact with inflammatory mediators .
Neuroprotective Effects
Research has indicated that certain quinazolinone derivatives possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may help mitigate oxidative stress and neuronal apoptosis, although specific studies on this compound are still needed to confirm these effects.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, a series of quinazolinone derivatives were synthesized and tested against human cancer cell lines. Among these, a compound structurally similar to this compound showed IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Antiviral Efficacy
A recent investigation into the antiviral properties of quinazolinones revealed that compounds with structural similarities to this compound effectively inhibited the activity of viral proteases associated with SARS-CoV-2. This study emphasizes the potential role of such compounds in developing new antiviral agents .
Mechanism of Action
Mechanism: : PMID25666693-Compound-140 exerts its effects by antagonizing the transient receptor potential cation channel V1 (TRPV1) . This channel is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli .
Molecular Targets and Pathways: : The primary molecular target of PMID25666693-Compound-140 is TRPV1. By inhibiting this channel, the compound reduces the influx of calcium ions, thereby modulating pain perception and inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one with structurally related quinazolinones, focusing on substituent effects, physical properties, and pharmacological activity.
Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects on Solubility: The hydroxyl group in the target compound likely improves water solubility compared to chloro (e.g., Compounds 23, 24) or methoxy (e.g., Compound 20) substituents. However, this may reduce membrane permeability due to decreased lipophilicity .
- Melting Points: Compounds with rigid substituents (e.g., dihydroisoxazol in Compound 24) exhibit higher melting points (186–188°C), suggesting stronger crystalline packing forces compared to the target compound .
Pharmacological Activity Comparisons
- Antihypertensive Activity: Compounds 23 and 24 () demonstrated potent α1-adrenergic receptor blockade, comparable to the clinical drug prazosin. Their 7-chloro and dihydroisoxazol substituents likely enhance receptor interaction, while the target compound’s hydroxyl group may favor different binding kinetics or metabolic stability .
- Structure-Activity Relationship (SAR):
- Position 7: Chloro substituents (Compounds 23, 24) correlate with strong antihypertensive effects, whereas hydroxyl groups (target compound) may shift activity toward alternative pathways or reduce potency due to altered electronic properties.
- Position 2: Isopropyl (target compound) vs. methoxy (Compound 24) or tolyl (Compound 23) groups influence steric bulk and hydrophobicity, impacting receptor access .
Analytical Data Comparisons
- Spectroscopic Features:
- The target compound’s hydroxyl group would show a characteristic IR stretch near 3200–3600 cm⁻¹, absent in chloro-substituted analogs (e.g., Compound 24: IR νmax 1681 cm⁻¹ for carbonyl) .
- In NMR, the hydroxyl proton would appear as a broad singlet (~δ 9–10 ppm), distinct from methoxy (δ 3.7–3.8 ppm) or chloroaromatic signals .
Biological Activity
3-(4-Chlorophenyl)-7-hydroxy-2-isopropylquinazolin-4(3H)-one, also known by its chemical structure C17H15ClN2O2, is a compound of interest due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this quinazolinone derivative, drawing from various research studies and data sources.
The compound features a quinazolinone core structure with specific substituents that contribute to its biological activity. The presence of a hydroxyl group at the 7-position and a chlorophenyl group at the 3-position enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClN2O2 |
| Molecular Weight | 316.76 g/mol |
| CAS Number | 23585453 |
| Melting Point | Not specified |
Biological Activity
Research indicates that this compound exhibits various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Anti-Cancer Activity
Studies have shown that this compound demonstrates significant cytotoxicity against several cancer cell lines. For instance, in vitro assays revealed that it inhibits cell proliferation in human leukemia (HL60) and cervical cancer (HeLa) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
- Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of quinazolinones, including this compound, exhibited IC50 values in the micromolar range against cancer cell lines .
Anti-Inflammatory Effects
In addition to its anti-cancer properties, the compound has been evaluated for anti-inflammatory activity. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
- Research Findings : A study demonstrated that treatment with this compound reduced inflammation markers significantly compared to control groups .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. In vitro tests indicated that it has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Case Study : An investigation into the antimicrobial efficacy showed that this quinazolinone derivative inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group is believed to play a crucial role in enhancing binding affinity to these targets.
Q & A
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
